molecular formula C35H32O4 B12637993 (E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B12637993
M. Wt: 516.6 g/mol
InChI Key: WRBYXBXOFDTHRD-LPYMAVHISA-N
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Description

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the hydroxy and methoxy groups. Common reagents used in the synthesis include phenylboronic acid, methoxybenzene, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one include other cyclohexene derivatives and compounds with multiple aromatic rings and functional groups.

Uniqueness

What sets this compound apart is its specific arrangement of hydroxy, methoxy, and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the development of new materials or as a lead compound in drug discovery.

Biological Activity

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one, a compound with significant potential in medicinal chemistry, has attracted attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure

The compound can be characterized by its complex structure featuring multiple aromatic rings and functional groups that contribute to its biological activity. The molecular formula is C35H32O4C_{35}H_{32}O_4, and its structure includes a cyclohexene core with hydroxyl and methoxy substituents that enhance its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that the compound scavenged free radicals effectively, suggesting its potential for protecting cells from oxidative stress.

Assay Type IC50 Value (µM)
DPPH25
ABTS30

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15050
IL-620070

Anticancer Properties

Several studies have reported the anticancer activity of this compound against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1080
2555
5030

The biological activities of the compound are attributed to its ability to interact with various cellular pathways. The presence of hydroxyl and methoxy groups enhances its lipophilicity and facilitates binding to cellular targets. The compound's mechanism involves:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
  • Induction of Apoptosis : It promotes apoptosis through mitochondrial dysfunction and activation of caspases.
  • Scavenging Free Radicals : The phenolic hydroxyl group plays a crucial role in scavenging free radicals.

Properties

Molecular Formula

C35H32O4

Molecular Weight

516.6 g/mol

IUPAC Name

(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C35H32O4/c1-38-30-18-14-26(15-19-30)28-23-32(27-11-7-4-8-12-27)34(33(36)22-13-25-9-5-3-6-10-25)35(37,24-28)29-16-20-31(39-2)21-17-29/h3-22,24,32,34,37H,23H2,1-2H3/b22-13+

InChI Key

WRBYXBXOFDTHRD-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(C(C(C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4)(C5=CC=C(C=C5)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(C(C(C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4)(C5=CC=C(C=C5)OC)O

Origin of Product

United States

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